Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate

Description

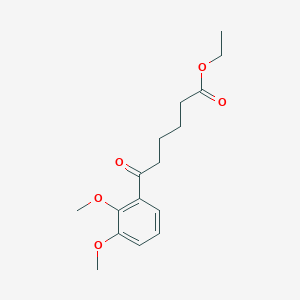

Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate is an organic ester characterized by a hexanoate backbone with a ketone group at the 6-position and a 2,3-dimethoxyphenyl substituent. Its molecular formula is C₁₆H₂₂O₅, with a molecular weight of 294.34 g/mol . The compound is structurally notable for the ortho-dimethoxy substitution on the aromatic ring, which influences its electronic and steric properties. This substitution pattern differentiates it from analogs with para- or meta-oriented methoxy groups.

Properties

IUPAC Name |

ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-4-21-15(18)11-6-5-9-13(17)12-8-7-10-14(19-2)16(12)20-3/h7-8,10H,4-6,9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOXEPDKBMTDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645808 | |

| Record name | Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-09-3 | |

| Record name | Ethyl 2,3-dimethoxy-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(2,3-dimethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

Oxidation: 6-(2,3-dimethoxyphenyl)-6-oxohexanoic acid.

Reduction: 6-(2,3-dimethoxyphenyl)-6-hydroxyhexanoate.

Substitution: Various alkyl or acyl derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 2,3-dimethoxy substitution in the target compound contrasts with 2,5- and 3,4-dimethoxy analogs.

- Ester Group: Methyl esters (e.g., Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate) exhibit lower molecular weights compared to ethyl esters. Ethyl esters may offer improved lipophilicity, influencing bioavailability in pharmaceutical contexts.

Analogs with Alternative Substituents

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Chloro substituents (electron-withdrawing) reduce electron density on the aromatic ring compared to methoxy groups (electron-donating), altering electrophilic substitution reactivity.

Biological Activity

Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a hexanoate moiety attached to a phenyl ring with two methoxy groups at the 2 and 3 positions. Its molecular formula is , and it has a molecular weight of approximately 280.32 g/mol. The compound's structure is crucial for its biological activity, as the methoxy groups enhance its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis to yield the active acid form, which may interact with enzymes or receptors involved in cellular signaling pathways. Additionally, the compound may participate in redox reactions that influence cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains. For instance, the compound demonstrated minimum inhibitory concentration (MIC) values of:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 31.2 |

| Pseudomonas aeruginosa | 15.6 |

| Klebsiella pneumoniae | 31.2 |

These results suggest its potential as an antibacterial agent, particularly in treating infections caused by resistant strains .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential for mitigating oxidative stress in biological systems. This compound has been shown to scavenge free radicals effectively, contributing to its overall protective effects against cellular damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Study : A study conducted on the antibacterial effects of various flavonoids highlighted this compound's significant activity against common pathogens. The findings indicated that the compound could be a viable candidate for further development as an antimicrobial agent .

- Antioxidant Assessment : In another study focusing on antioxidant capabilities, this compound was evaluated alongside other compounds. Results indicated that it effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in diseases characterized by oxidative damage.

Applications in Medicine and Industry

This compound is being investigated for various applications:

Q & A

Q. Tables for Key Data

| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts acylation | Adipoyl chloride, AlCl₃, DCM | 60 | |

| Esterification | EtOH, H₂SO₄, toluene, reflux | 85–90 | |

| Reduction (keto to alcohol) | NaBH₄, THF, 0°C | 33 |

Q. Notes

- Avoid abbreviations; use full chemical names and IUPAC nomenclature.

- For biological assays, include positive controls (e.g., ketanserin for 5-HT2A binding) to benchmark activity.

- Computational studies require validation with experimental data to ensure predictive accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.